1-Benzhydryl-4-((5-chloro-2-methylphenyl)sulfonyl)piperazine
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Overview
Description
1-Benzhydryl-4-((5-chloro-2-methylphenyl)sulfonyl)piperazine is a synthetic compound with the molecular formula C24H25ClN2O2S and a molecular weight of 440.99
Preparation Methods
The synthesis of 1-Benzhydryl-4-((5-chloro-2-methylphenyl)sulfonyl)piperazine typically involves a nucleophilic substitution reaction. The process begins with 1-benzhydryl-piperazine, which reacts with various sulfonyl chlorides under controlled conditions . The reaction is characterized by techniques such as nuclear magnetic resonance (NMR), liquid chromatography-mass spectrometry (LC/MS), and Fourier-transform infrared (FTIR) spectroscopy . Industrial production methods may involve scaling up this synthetic route while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
1-Benzhydryl-4-((5-chloro-2-methylphenyl)sulfonyl)piperazine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in inhibiting the proliferation of certain cancer cell lines, such as MDA-MB-231 human breast cancer cells.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-4-((5-chloro-2-methylphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been found to inhibit cell proliferation by interfering with cellular signaling pathways that regulate cell growth and division . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
1-Benzhydryl-4-((5-chloro-2-methylphenyl)sulfonyl)piperazine can be compared with other similar compounds, such as:
1-Benzhydryl-4-(4-tert-butyl-benzenesulfonyl)-piperazine: This compound has shown significant inhibitory activity against breast cancer cell proliferation.
1-Benzhydryl-4-(4-methyl-benzenesulfonyl)-piperazine: Another derivative with potential therapeutic applications.
Properties
IUPAC Name |
1-benzhydryl-4-(5-chloro-2-methylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O2S/c1-19-12-13-22(25)18-23(19)30(28,29)27-16-14-26(15-17-27)24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-13,18,24H,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGFVSCKSJTPNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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